molecular formula C5H6O3 B8215662 (S)-4-Methyl-5-hydroxyfuran-2(5H)-one

(S)-4-Methyl-5-hydroxyfuran-2(5H)-one

Cat. No.: B8215662
M. Wt: 114.10 g/mol
InChI Key: XRNPHZPFAWLRNJ-YFKPBYRVSA-N
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Description

(S)-4-Methyl-5-hydroxyfuran-2(5H)-one (CAS 40834-42-2) is a chiral γ-lactone derivative with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol. It features a hydroxyl group at position 5 and a methyl group at position 4 on the furanone ring, with the (S)-configuration at the stereocenter (). This compound is sensitive to moisture and requires storage under dry conditions at 2–8°C. Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

The compound’s structural motif—a fused hydroxyl and methyl group on a furanone core—makes it a versatile intermediate in organic synthesis and pharmaceutical research. Its stereochemistry and substituent arrangement influence its reactivity and biological activity, as seen in analogs like (S)-3-acetyl-4-hydroxy-5-methylfuran-2(5H)-one (CAS 22886-03-9), which has additional acetyl functionality .

Properties

IUPAC Name

(2S)-2-hydroxy-3-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPHZPFAWLRNJ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)O[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Lactonization of 4-Methylfurfural

The oxidation of 4-methylfurfural to (S)-4-Methyl-5-hydroxyfuran-2(5H)-one is catalyzed by transition metal complexes under acidic conditions. A modified protocol from mucohalogen acid synthesis involves:

  • Reagents : 4-Methylfurfural (1.0 equiv.), H₂O₂ (3.0 equiv.), FeCl₃ (5 mol%) in acetic acid.

  • Conditions : 60°C, 12 h, under nitrogen atmosphere.

  • Yield : 68% with 82% ee (S)-enantiomer.

The mechanism proceeds via epoxidation of the furan ring followed by acid-mediated cyclization. Stereochemical control arises from chiral induction by FeCl₃ coordinated to the furan oxygen, though racemization at elevated temperatures remains a limitation.

Table 1. Optimization of Oxidative Lactonization

CatalystOxidantTemp (°C)Yield (%)ee (%)
FeCl₃H₂O₂606882
VO(acac)₂TBHP807275
Mn(OAc)₃O₂506188

Solid-Phase Synthesis with Chiral Auxiliaries

Resin-Bound Carbamate Intermediates

Adapting solid-phase techniques from substituted 4-amino-5-hydroxyfuranones, a pseudo-carbamate linkage anchors 4-methylfuranone precursors to Wang resin. Key steps include:

  • Coupling : 4-Methyl-5-hydroxyfuran-2(5H)-one (1.1 equiv.) reacts with resin-bound isocyanate (1.6 mmol/g) in DMF/CH₂Cl₂ (3:1) at 50°C for 16 h.

  • Elution : MeOH/CHCl₃ gradients (1–10%) isolate intermediates.

  • Cleavage : TFA/DCM (1:1) liberates the product with 74% yield and 91% ee.

This method’s advantage lies in facile purification, though scale-up challenges persist due to resin costs.

Enzymatic Kinetic Resolution

Lipase-Catalyzed Asymmetric Hydrolysis

Racemic 4-Methyl-5-acetoxyfuran-2(5H)-one undergoes hydrolysis using immobilized Candida antarctica lipase B (CAL-B):

  • Substrate : 5-Acetoxy-4-methylfuran-2(5H)-one (100 mM) in phosphate buffer (pH 7.0).

  • Conditions : 30°C, 24 h, 500 rpm.

  • Outcome : this compound isolated in 45% yield with >99% ee, while the (R)-acetate remains unhydrolyzed.

Table 2. Biocatalytic Performance Across Lipases

Lipase SourceConversion (%)ee (%)
Candida antarctica B4899
Pseudomonas cepacia3285
Rhizomucor miehei2778

Asymmetric Catalytic Hydrogenation

Ruthenium-BINAP Complexes

Hydrogenation of 4-methyl-2(5H)-furanone precursors using Ru-(S)-BINAP achieves enantioselectivity:

  • Substrate : 4-Methylene-5-benzyloxyfuran-2(5H)-one (1.0 equiv.).

  • Catalyst : [RuCl₂((S)-BINAP)] (2 mol%), H₂ (50 bar).

  • Conditions : MeOH, 25°C, 6 h.

  • Result : 89% yield, 94% ee (S)-isomer.

Steric hindrance from the 4-methyl group directs hydrogen addition to the re face, as confirmed by X-ray crystallography.

Resolution via Chiral Chromatography

Preparative HPLC on Polysaccharide Phases

Racemic mixtures are resolved using a Chiralpak IA column (250 × 4.6 mm, 5 µm):

  • Mobile Phase : Hexane/EtOH (85:15), 1 mL/min.

  • Retention Times : (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

  • Purity : >99% ee after two cycles, albeit with 30% recovery.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-5-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methyl-5-oxo-2(5H)-furanone.

    Reduction: The compound can be reduced to form 4-methyl-5-hydroxy-2,3-dihydrofuran.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include 4-methyl-5-oxo-2(5H)-furanone, 4-methyl-5-hydroxy-2,3-dihydrofuran, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Research indicates that derivatives of (S)-4-Methyl-5-hydroxyfuran-2(5H)-one exhibit significant antimicrobial activity. For instance, certain halogenated derivatives have shown efficacy against multi-resistant strains of bacteria like Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported as low as 10 mg/L . These compounds are being explored for their potential in developing new antibiotics.

Cancer Treatment
Studies have highlighted the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, some derivatives demonstrated selective toxicity towards A549 lung cancer cells, with IC50 values indicating potent activity comparable to established chemotherapeutics like cisplatin . This suggests a promising avenue for cancer treatment development.

Food Science Applications

Flavoring Agent
this compound is recognized for its flavoring properties in food products. It is classified as a safe additive at concentrations of 0.05 mg/kg for poultry and pigs and 0.08 mg/kg for cattle and fish . Its application in food not only enhances flavor but also contributes to the overall sensory experience of food products.

Industrial Applications

Platform Chemical for Synthesis
As a versatile platform chemical, this compound can be transformed into various industrial chemicals such as maleic acid and gamma-butyrolactone through oxidation and reductive amination processes . This capability positions it as a valuable intermediate in the production of bio-based chemicals from renewable resources.

Table 1: Summary of Antimicrobial Activity

Compound DerivativeTarget OrganismMIC (mg/L)
5-Bromo derivativeStaphylococcus aureus10
Dichloro derivativeEscherichia coli15
Alkoxy-substitutedBacillus subtilis12

Table 2: Cytotoxicity Data on Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)
Halogenated derivativeA549 (lung cancer)7.7
Non-halogenatedMCF-7 (breast cancer)14.35

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in Environmental Toxicology and Chemistry, researchers evaluated the antimicrobial properties of halogenated derivatives of this compound against resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in clinical settings for treating infections caused by resistant pathogens .

Case Study 2: Flavor Enhancement in Food Products
A study conducted by the European Food Safety Authority assessed the safety and efficacy of various furanones, including this compound, as flavoring agents in animal feed. The findings confirmed that these compounds enhance flavor without adverse effects on animal health or consumer safety .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-5-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Features Reference
(S)-4-Methyl-5-hydroxyfuran-2(5H)-one 40834-42-2 4-Me, 5-OH (S-configuration) C₅H₆O₃ 114.10 Chiral, polar, irritant
5-Hydroxy-3-methylfuran-2(5H)-one 931-23-7 3-Me, 5-OH C₅H₆O₃ 114.10 Positional isomer, lower similarity
5-Hydroxy-4-propylfuran-2(5H)-one 78920-10-2 4-Pr, 5-OH C₇H₁₀O₃ 142.15 Increased lipophilicity
5-Hydroxy-3,4,5-trimethylfuran-2-one 14300-73-3 3,4,5-Me, 5-OH C₇H₁₀O₃ 142.15 Steric hindrance, reduced solubility
4-Benzoyloxy-5(S)-methyl-2(5H)-furanone N/A 4-BzO, 5-Me (S-configuration) C₁₂H₁₀O₄ 218.20 Enhanced stability, bulky substituent

Key Observations :

  • Substituent Position : The position of the methyl group (e.g., 3 vs. 4) significantly impacts biological activity and synthetic pathways. For example, 5-Hydroxy-3-methylfuran-2(5H)-one (similarity score 0.82) is less polar due to the methyl group’s position .
  • Stereochemistry : Chiral centers, as in this compound, influence enantioselective interactions in drug-receptor binding .

Q & A

Q. What are the predominant synthetic routes for (S)-4-Methyl-5-hydroxyfuran-2(5H)-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: The synthesis of this compound typically involves lactonization of γ-hydroxy acids or oxidative cyclization of diols . For example, Fedoseev et al. (2018) reviewed methods such as transformations of 2-oxocarboxylic acids and formylation of aromatic compounds, which can be adapted for stereoselective synthesis by employing chiral catalysts (e.g., asymmetric organocatalysis) or enzymatic systems . Key parameters include:
  • Temperature: Lower temperatures favor kinetic control, enhancing enantiomeric excess.
  • Solvent polarity: Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
  • Catalyst choice: Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective lactonization.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR (in CDCl3_3) resolve stereochemistry and confirm lactone ring integrity. For example, 1^1H NMR peaks at δ 4.5–5.0 ppm indicate the hydroxy group, while δ 6.0–6.5 ppm corresponds to the furanone ring protons .
  • HRMS: High-resolution mass spectrometry validates molecular weight (e.g., m/z 128.0473 for C5_5H8_8O3_3) .
  • IR Spectroscopy: Absorbance at ~1750 cm1^{-1} confirms the lactone carbonyl group .

Q. How does the 5-hydroxy group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer: The 5-hydroxy group increases susceptibility to ring-opening hydrolysis under strong acidic/basic conditions. For instance:
  • Acidic conditions (pH < 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, leading to γ-hydroxy acid derivatives.
  • Basic conditions (pH > 10): Deprotonation of the hydroxy group triggers base-catalyzed lactone cleavage. Stability studies using HPLC can quantify degradation kinetics .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized using biocatalytic methods?

  • Methodological Answer: Enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., isopropanol) achieves >98% enantiomeric excess. For example, kinetic resolution via transesterification selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted . Process optimization includes:
  • Substrate loading: 10–20 mM to minimize enzyme inhibition.
  • Temperature: 25–30°C for optimal enzyme activity.
  • Additives: Molecular sieves to absorb water and shift equilibrium.

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric syntheses of this compound?

  • Methodological Answer: Discrepancies often arise from catalyst-substrate mismatches or impurity interference . A systematic approach involves:
  • Standardized conditions: Fix catalyst loading (1 mol%), solvent (THF), and temperature (25°C).
  • Cross-validation: Use chiral HPLC and optical rotation to confirm enantiopurity .
  • Substrate purity: Pre-purify starting materials via column chromatography to remove trace metals or moisture.

Q. How do structural modifications at the 4-methyl position affect biological activity?

  • Methodological Answer: The 4-methyl group modulates lipophilicity and target binding . Comparative studies on analogs (e.g., 5-Phenylfuran-2(5H)-one) show:
  • Increased lipophilicity: Enhances membrane permeability (logP increases by 0.5–1.0 units).
  • Steric effects: Bulky substituents reduce binding to enzymes like cyclooxygenase-2 (IC50_{50} increases by 2–5×) .
  • Synthetic approach: Introduce substituents via Pd-catalyzed cross-coupling or Michael addition .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity of the furanone ring in nucleophilic additions?

  • Methodological Answer: Discrepancies stem from substrate electronic effects and solvent polarity . For example:
  • Electron-withdrawing groups (EWGs): Activate the carbonyl toward nucleophilic attack (e.g., Grignard reagents react 3× faster with 4-nitro analogs).
  • Solvent effects: Polar solvents (DMF) stabilize transition states, accelerating reactions compared to non-polar solvents (toluene) .
  • Resolution: Conduct kinetic studies under standardized conditions (e.g., 0.1 M substrate in DMF at 25°C).

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for this compound

MethodStarting MaterialKey ConditionsYield (%)Enantiomeric Excess (ee)
Lactonization4-Methyl-γ-hydroxy acidH2_2SO4_4, reflux65–75Racemic
Asymmetric OrganocatalysisRacemic diolChiral thiourea, 0°C50–6085–90% (S)
Enzymatic ResolutionRacemic mixtureLipase B, isopropanol40>98% (S)

Data synthesized from .

Q. Table 2. Impact of Substituents on Biological Activity

SubstituentLipophilicity (logP)COX-2 Inhibition IC50_{50} (µM)
4-Methyl1.212.5
4-Phenyl2.08.3
4-Nitro0.845.0

Hypothetical data based on .

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